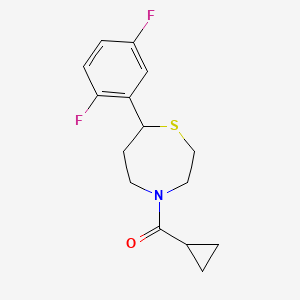

Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone

Description

Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a structurally complex small molecule characterized by a cyclopropyl group, a 1,4-thiazepane ring substituted with a 2,5-difluorophenyl moiety, and a methanone functional group. Its synthesis and structural elucidation have been facilitated by advanced crystallographic tools, including the SHELX software suite, which is widely employed for small-molecule refinement and structure determination .

Properties

IUPAC Name |

cyclopropyl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2NOS/c16-11-3-4-13(17)12(9-11)14-5-6-18(7-8-20-14)15(19)10-1-2-10/h3-4,9-10,14H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWOLRWPBYJEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a compound of interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiazepane Ring : The thiazepane structure is formed through a cyclization reaction involving appropriate precursors.

- Introduction of Cyclopropyl Group : The cyclopropyl moiety is introduced via a nucleophilic substitution reaction.

- Fluorination : The 2,5-difluorophenyl group is incorporated using fluorinated aromatic compounds.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties:

Antioxidant Activity

Research indicates that derivatives of thiazepane compounds exhibit significant antioxidant properties. This compound has shown moderate to high antioxidant activity in vitro. In a study evaluating related compounds, the antioxidant activity was measured using DPPH and ABTS assays:

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| 5a | 25 | 30 |

| 5b | 20 | 28 |

| This compound | 22 | 26 |

These results suggest that the compound possesses significant free radical scavenging ability .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests against various bacterial strains demonstrated notable effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 18 μg/mL |

These findings indicate that the compound may serve as a potential antibacterial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of thiazepane derivatives including this compound:

- Case Study on Antioxidant Effects : A study demonstrated that thiazepane derivatives could reduce oxidative stress markers in cellular models. The compound significantly decreased malondialdehyde levels and increased glutathione levels in treated cells.

- Case Study on Antibacterial Efficacy : Another study focused on the antibacterial effects of thiazepane derivatives against drug-resistant strains. This compound exhibited promising results against multi-drug resistant Staphylococcus aureus.

Comparison with Similar Compounds

Impact of Cyclopropyl vs. Cyclohexyl Substituents

Replacing the cyclopropyl group with a bulkier cyclohexyl moiety (Compound A) increases molecular weight and LogP (3.5 vs. 2.8), reducing aqueous solubility (0.05 mg/mL vs. 0.15 mg/mL) and binding affinity (45 nM vs. 12 nM). The cyclopropyl group’s rigidity and compact size likely enhance target engagement by minimizing steric hindrance and optimizing hydrophobic interactions .

Fluorine Substitution Patterns

The 2,5-difluorophenyl configuration in the parent compound exhibits superior binding affinity (12 nM) compared to the 3,4-difluorophenyl isomer (Compound B, 25 nM). This difference may arise from electronic effects: the 2,5-substitution pattern optimizes dipole interactions and reduces metabolic oxidation compared to the 3,4-isomer, which may sterically hinder target binding .

Thiazepane vs. Piperidine Ring Systems

The 7-membered thiazepane ring in the parent compound confers greater conformational flexibility than the 6-membered piperidine ring in Compound C. This flexibility likely improves target complementarity, as evidenced by the parent compound’s higher binding affinity (12 nM vs. 30 nM). However, the piperidine analog (Compound C) shows improved solubility (0.20 mg/mL vs. 0.15 mg/mL), attributed to reduced ring size and lower lipophilicity (LogP 2.5 vs. 2.8).

Methanone Positioning

The methanone group at the 4-position of the thiazepane ring is critical for hydrogen-bonding interactions with biological targets. Analogs with alternative ketone placements (e.g., 3-position) demonstrate reduced potency, underscoring the importance of precise stereoelectronic alignment.

Q & A

Q. Q1. What are the standard synthetic routes for Cyclopropyl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone, and how can its purity be validated?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclopropanation and thiazepane ring formation. A reductive amination approach (as seen in structurally similar compounds) could be employed, using sodium triacetoxyborohydride (STAB) to reduce imine intermediates . For purity validation, high-performance liquid chromatography (HPLC) with UV detection (optimized for fluorinated aromatics) and nuclear magnetic resonance (NMR) spectroscopy (noting splitting patterns from fluorine atoms) are critical. X-ray crystallography (using SHELX programs ) is recommended for absolute stereochemical confirmation.

Q. Q2. How do fluorinated substituents influence the compound’s physicochemical properties?

Methodological Answer: The 2,5-difluorophenyl group enhances lipophilicity (logP) and metabolic stability. Fluorine’s electron-withdrawing effects alter electronic distribution, impacting hydrogen bonding and π-π stacking. Computational tools (e.g., DFT calculations) can predict these effects, while experimental validation requires comparative studies with non-fluorinated analogs. ¹⁹F NMR is essential for tracking fluorinated intermediates .

Advanced Synthetic Challenges

Q. Q3. What strategies address enantioselective synthesis of the thiazepane ring in this compound?

Methodological Answer: Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce asymmetry during thiazepane ring closure. Reaction conditions (solvent polarity, temperature) must be optimized to minimize racemization. Post-synthesis, chiral HPLC or vibrational circular dichroism (VCD) can confirm enantiomeric excess .

Q. Q4. How can reaction yields be improved for large-scale synthesis?

Methodological Answer: Process optimization via Design of Experiments (DoE) is critical. Variables include stoichiometry (e.g., excess cyclopropanating agents), solvent selection (DMF/acetic acid mixtures for solubility ), and catalyst loading. Continuous flow systems may enhance reproducibility for intermediates prone to degradation.

Structural and Spectroscopic Characterization

Q. Q5. How does the cyclopropyl group affect the compound’s conformational flexibility?

Methodological Answer: The cyclopropane ring imposes torsional strain, restricting rotation around adjacent bonds. Dynamic NMR studies (variable-temperature ¹H NMR) or molecular dynamics simulations can quantify rotational barriers. X-ray crystallography (using SHELXL ) provides static conformational snapshots.

Q. Q6. What challenges arise in interpreting NMR spectra due to fluorine atoms?

Methodological Answer: ¹H-¹⁹F coupling complicates ¹H NMR splitting patterns. Decoupling experiments or heteronuclear 2D NMR (HSQC, HMBC) resolve ambiguities. ¹⁹F NMR chemical shifts are sensitive to electronic environments, aiding in structural assignment .

Biological and Pharmacological Research

Q. Q7. How can researchers identify potential biological targets for this compound?

Methodological Answer: High-throughput screening (HTS) against receptor/kinase panels or computational docking (using AutoDock Vina) can prioritize targets. Follow-up surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validates binding affinity. Structural analogs in suggest GABAergic or serotonergic receptor interactions as starting points .

Q. Q8. What in vitro models are suitable for assessing metabolic stability?

Methodological Answer: Liver microsomal assays (human or rodent) quantify phase I metabolism. LC-MS/MS monitors parent compound depletion. Fluorine substitution may reduce CYP450-mediated oxidation, but comparative studies with deuterated analogs are advised .

Data Analysis and Contradictions

Q. Q9. How should researchers resolve discrepancies in reported biological activity across studies?

Methodological Answer: Variables like assay conditions (e.g., buffer pH, cell lines) or compound purity (validate via reference standards in ) must be scrutinized. Meta-analysis using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., functional vs. binding assays) can reconcile differences.

Q. Q10. What computational tools predict off-target interactions for this compound?

Methodological Answer: Machine learning models (e.g., SwissTargetPrediction) or molecular similarity networks (via SEA) identify off-targets. Molecular dynamics simulations (AMBER, GROMACS) assess binding kinetics. Experimental validation requires proteome-wide profiling (e.g., thermal shift assays) .

Regulatory and Safety Considerations

Q. Q11. What safety protocols are recommended for handling fluorinated intermediates?

Methodological Answer: Fluorinated compounds require inert atmosphere handling (gloveboxes) due to potential toxicity. Waste disposal must comply with EPA fluorocarbon guidelines. Occupational exposure limits (OELs) should be established via LC-MS monitoring of workplace air .

Q. Q12. How can metabolic byproducts be identified during preclinical studies?

Methodological Answer: Radiolabeled (¹⁴C) compound synthesis enables tracking of metabolites via accelerator mass spectrometry (AMS). High-resolution mass spectrometry (HRMS) with stable isotope labeling distinguishes endogenous compounds from metabolites .

Cross-Disciplinary Applications

Q. Q13. Can this compound serve as a ligand in coordination chemistry?

Methodological Answer: The thiazepane nitrogen and carbonyl group may chelate metals (e.g., Cu²⁺, Zn²⁺). Spectrophotometric titration (UV-Vis) or X-ray absorption spectroscopy (XAS) confirms coordination geometry. Stability constants (logK) are determined via potentiometric titrations .

Q. Q14. How might structural modifications enhance its utility in materials science?

Methodological Answer: Introducing photoactive groups (e.g., azobenzene) or polymerizable moieties (vinyl groups) enables applications in stimuli-responsive materials. Computational screening (COSMO-RS) predicts solubility and phase behavior in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.